4-Chloro-6-ethyl-5-methylpyrimidin-2-amine
CAS No.: 162272-58-4
Cat. No.: VC21300311
Molecular Formula: C7H10ClN3
Molecular Weight: 171.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 162272-58-4 |
|---|---|
| Molecular Formula | C7H10ClN3 |
| Molecular Weight | 171.63 g/mol |
| IUPAC Name | 4-chloro-6-ethyl-5-methylpyrimidin-2-amine |
| Standard InChI | InChI=1S/C7H10ClN3/c1-3-5-4(2)6(8)11-7(9)10-5/h3H2,1-2H3,(H2,9,10,11) |
| Standard InChI Key | CNAUOLOEXNQHFL-UHFFFAOYSA-N |
| SMILES | CCC1=C(C(=NC(=N1)N)Cl)C |
| Canonical SMILES | CCC1=C(C(=NC(=N1)N)Cl)C |
Introduction
4-Chloro-6-ethyl-5-methylpyrimidin-2-amine is an organic compound belonging to the pyrimidine family, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. Its molecular formula is , and it has a molecular weight of 171.63 g/mol.
Key Features:
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Chemical Name: 4-Chloro-6-ethyl-5-methylpyrimidin-2-amine
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Molecular Formula:
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Molecular Weight: 171.63 g/mol
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Structure: Substituents include:
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Chlorine atom at position 4
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Ethyl group at position 6
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Methyl group at position 5
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Amine group at position 2
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This unique substitution pattern imparts specific chemical and biological properties to the compound, making it valuable in various scientific and industrial applications.
Synthesis and Preparation Methods
The synthesis of 4-Chloro-6-ethyl-5-methylpyrimidin-2-amine involves several well-established methods:
Synthetic Routes:
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Reaction with Ethylamine:
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A common method involves reacting 4-chloro-6-methylpyrimidine with ethylamine under controlled conditions.
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Reaction conditions typically include elevated temperatures (100–150°C) and solvents such as ethanol or methanol to ensure proper dissolution.
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Chlorination of Precursors:
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Another route involves chlorinating 6-ethyl-5-methylpyrimidin-2-amine using chlorinating agents like thionyl chloride or phosphorus oxychloride.
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Industrial Production:
On an industrial scale, continuous flow reactors are often employed to ensure consistent quality and yield, particularly when scaling up production for pharmaceutical or agrochemical applications.
Chemical Reactions:
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Substitution Reactions:
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The chlorine atom at position 4 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
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Oxidation and Reduction:
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The compound can undergo oxidation to form N-oxides or reduction reactions depending on the reagents used.
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Major Products:
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Reaction outcomes vary based on the substituents introduced during substitution or oxidation/reduction processes.
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Chemistry:
4-Chloro-6-ethyl-5-methylpyrimidin-2-amine is widely used as an intermediate in synthesizing more complex pyrimidine derivatives, which are valuable in chemical reactions and processes.
Biology:
The compound is studied for its potential biological activities, including:
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Antimicrobial properties
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Antiviral effects
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Potential anticancer activities.
Medicine:
Ongoing research explores its use as a pharmaceutical intermediate for developing drugs targeting specific enzymes or receptors due to its structural similarity to nucleotides.
Industry:
It plays a role in the production of:
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Agrochemicals
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Pharmaceuticals
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Dyes and other fine chemicals.
Mechanism of Action
The biological activity of this compound is linked to its interaction with molecular targets such as enzymes or receptors in biological systems.
Key Mechanisms:
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Molecular Targets:
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Likely interacts with DNA or proteins due to its pyrimidine core structure.
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Pathways Affected:
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May influence DNA synthesis and repair pathways, making it a potential candidate for drug development.
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Comparison with Similar Compounds
| Compound Name | Key Difference | Impact on Properties |
|---|---|---|
| 4-Chloro-5-methylpyrimidin-2-amine | Lacks ethyl group at position 6 | Reduced reactivity |
| 6-Ethyl-5-methylpyrimidin-2-amine | Lacks chlorine atom at position 4 | Altered chemical behavior |
| 4-Chloro-6-methylpyrimidin-2-amine | Lacks ethyl group at position 5 | Different biological activity |
The unique substitution pattern of chlorine, ethyl, and methyl groups in this compound confers distinct chemical and biological properties compared to other pyrimidine derivatives.
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